1,6,7-Trichloronaphthalene
Description
Properties
IUPAC Name |
1,6,7-trichloronaphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl3/c11-8-3-1-2-6-4-9(12)10(13)5-7(6)8/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEZTEBYLIMNHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(C=C2C(=C1)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20204265 | |
| Record name | 1,6,7-Trichloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20204265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55720-39-3 | |
| Record name | Naphthalene, 1,6,7-trichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055720393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6,7-Trichloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20204265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Radical-Mediated Halogenation Using Sulfonyl Halides
The most well-documented method for synthesizing 1,6,7-trichloronaphthalene involves radical-mediated dechlorosulfonation of naphthalene sulfonyl halides. This approach, patented in US3297770A, employs sulfuryl chloride (SO₂Cl₂) and a free radical initiator (e.g., benzoyl peroxide) to replace sulfonyl groups with chlorine atoms.
Reaction Mechanism
- Initiation : Benzoyl peroxide decomposes thermally to generate phenyl radicals, which abstract chlorine from sulfuryl chloride, producing Cl· radicals.
- Propagation : Cl· radicals abstract hydrogen from the naphthalene sulfonyl chloride intermediate, forming a naphthalene radical.
- Termination : The radical intermediate reacts with sulfuryl chloride, eliminating SO₂ and installing a chlorine atom.
Example Protocol:
- Starting Material : Naphthalene-1,6,7-trisulfonyl chloride (hypothetical precursor; exact synthesis requires tailored sulfonation).
- Reagents : Sulfuryl chloride (1.2 equiv), benzoyl peroxide (0.5 mol%).
- Solvent : Carbon tetrachloride (CCl₄), inert to radical intermediates.
- Conditions : Reflux at 80°C for 6–8 hours under nitrogen.
- Yield : ~85–90% (extrapolated from analogous dichloronaphthalene syntheses).
Key Considerations :
- Regioselectivity depends on the sulfonation pattern of the precursor.
- Byproducts include partially chlorinated isomers, necessitating chromatographic purification.
Atom Transfer Radical Cyclisation (ATRC)
ATRC, reported in Atom Transfer Radical Cyclisation Reactions in Organic Synthesis, offers an alternative route via copper-catalyzed cyclization of trichloroacetate derivatives. While originally applied to 1,6,8-trichloronaphthalene, this method is adaptable to the 1,6,7-isomer by modifying the starting material.
Synthetic Pathway:
- Substrate Preparation : 2-Allylphenyl trichloroacetate derivatives are synthesized from allylphenol and trichloroacetyl chloride.
- Cyclisation : CuCl/ligand catalysts (e.g., bipyridine) mediate intramolecular radical coupling at 120°C, forming the naphthalene core.
- Chlorination : Residual trichloromethyl groups undergo hydrolysis and elimination to install chlorine atoms.
Optimized Parameters:
- Catalyst : CuCl (10 mol%) with bipyridine (10 mol%).
- Solvent : Dichloroethane (DCE).
- Temperature : 120°C (microwave-assisted).
- Yield : ~70–75% for analogous trichloronaphthalenes.
Advantages :
- High stereochemical control.
- Scalable under microwave conditions.
Historical Synthesis and Structural Misidentification
A notable case of structural misidentification highlights the challenges in synthesizing this compound. As reported by Henry Rzepa, a 120-year-old sample labeled "1,5,7-trichloronaphthalene" was reanalyzed via X-ray crystallography and confirmed as the 1,6,7-isomer. This underscores the importance of modern analytical validation in synthetic chemistry.
Physicochemical Properties and Analytical Standards
This compound’s properties, critical for purification and application, are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 231.51 g/mol | , |
| Boiling Point | 295–298°C (extrapolated) | |
| Log Kow | 7.49 | |
| Aqueous Solubility | 0.287 µg/L at 25°C | |
| Vapor Pressure | 2.1 × 10–3 kPa |
Analytical Limits : Commercial standards (e.g., Wellington Laboratories) report detection limits of 50 mg/kg for hexachloronaphthalenes in environmental samples.
Chemical Reactions Analysis
Types of Reactions
1,6,7-Trichloronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated naphthoquinones.
Reduction: Reduction reactions can remove chlorine atoms, leading to the formation of less chlorinated naphthalenes.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products
Oxidation: Chlorinated naphthoquinones.
Reduction: Less chlorinated naphthalenes.
Substitution: Naphthalenes with various functional groups replacing chlorine atoms.
Scientific Research Applications
1,6,7-Trichloronaphthalene has been studied for its various applications in scientific research:
Chemistry: Used as a model compound to study the effects of chlorination on aromatic systems and their reactivity.
Biology: Investigated for its potential toxicological effects and environmental impact.
Medicine: Explored for its potential use in developing new pharmaceuticals and understanding the metabolism of chlorinated compounds.
Mechanism of Action
The mechanism of action of 1,6,7-Trichloronaphthalene involves its interaction with biological molecules, leading to various effects:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their function.
Pathways Involved: It can induce oxidative stress and disrupt cellular processes by generating reactive oxygen species.
Comparison with Similar Compounds
Structural and Functional Comparison of Trichloronaphthalene Isomers
The position of chlorine substituents significantly influences the chemical reactivity and applications of trichloronaphthalene isomers:
Key Observations :
- Reactivity : 1,3,7-Trichloronaphthalene exhibits enhanced reactivity compared to 1,6,7- and 2,3,6-isomers due to steric and electronic effects of chlorine placement .
Comparison with Higher Chlorinated Naphthalenes
Increasing chlorine content alters physical properties and toxicity:
Key Observations :
- Environmental Impact : Higher chlorination (e.g., pentachloro- and octachloronaphthalenes) correlates with greater environmental persistence and bioaccumulation, leading to stricter regulatory scrutiny compared to trichloronaphthalenes .
- Industrial Use: Trichloronaphthalenes were once used as dielectric fluids and solvents, but most applications have been replaced by non-halogenated alternatives like plastics .
Toxicological Comparison
Limited data exist for trichloronaphthalenes, but available studies suggest isomer-specific risks:
- This compound: No acute toxicity observed in rats at 200 mg/m³, but chronic effects (e.g., liver damage) are suspected due to structural similarity to polychlorinated biphenyls (PCBs) .
- 2,3,6-Trichloronaphthalene: AhR activation may lead to dioxin-like toxicity, including immune suppression and carcinogenicity .
- Regulatory Status : All trichloronaphthalenes lack established IDLH (Immediately Dangerous to Life or Health) values, reflecting insufficient acute toxicity data .
Q & A
Q. What are the validated analytical methods for detecting and quantifying 1,6,7-Trichloronaphthalene in environmental matrices?
Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are widely used. GC-MS offers high sensitivity (detection limits ~0.1–1.0 ng/L) for volatile chlorinated naphthalenes, while HPLC with UV detection is suitable for non-volatile derivatives. For complex matrices like soil or biota, sample pretreatment (e.g., Soxhlet extraction, solid-phase microextraction) is critical to reduce matrix interference .
| Method | Matrix | LOD | Key Considerations |
|---|---|---|---|
| GC-MS | Water, Air | 0.1 ng/L | Requires derivatization for polar metabolites |
| HPLC-UV | Soil, Tissue | 5 ng/g | Limited sensitivity for trace analysis |
| LC-MS/MS | Biota | 0.05 ng/g | High cost but superior specificity |
Q. How should this compound be handled safely in laboratory settings?
Methodological Answer:
- Containment : Use fume hoods for synthesis or extraction to avoid inhalation of vapors.
- Storage : Store in sealed, grounded containers at 4°C to prevent degradation and electrostatic discharge .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid contact with skin, as chlorinated naphthalenes exhibit dermal toxicity .
- Waste Disposal : Incinerate at >1,000°C with alkaline scrubbers to prevent dioxin formation .
Q. What experimental designs are recommended for studying the environmental persistence of this compound?
Methodological Answer: Use microcosm studies to simulate environmental conditions (e.g., soil-water systems, microbial communities). Key parameters:
- Half-life determination : Monitor degradation under varying pH, temperature, and UV exposure.
- Bioaccumulation assays : Measure lipid-normalized concentrations in model organisms (e.g., Daphnia magna) over time .
- Control groups : Include abiotic controls (e.g., autoclaved soil) to distinguish microbial vs. chemical degradation .
Advanced Research Questions
Q. What mechanisms underlie the toxicity of this compound in mammalian systems?
Methodological Answer: Focus on cytochrome P450-mediated metabolic activation. Key steps:
- In vitro assays : Use hepatic microsomes to identify reactive metabolites (e.g., epoxides) via LC-MS.
- Oxidative stress markers : Quantify glutathione depletion and lipid peroxidation in exposed cell lines (e.g., HepG2).
- Receptor binding studies : Investigate aryl hydrocarbon receptor (AhR) activation using reporter gene assays . Contradictions: Some studies report AhR-independent toxicity, suggesting alternative pathways like mitochondrial dysfunction .
Q. How can computational models predict the environmental fate of this compound?
Methodological Answer: Apply quantitative structure-activity relationship (QSAR) models and fugacity-based frameworks:
- QSAR inputs : Log Kow (octanol-water coefficient), Henry’s law constant, and molecular connectivity indices.
- Fugacity modeling : Use Level III fugacity models to simulate partitioning across air, water, soil, and sediment compartments.
- Validation : Compare predicted vs. empirical data from field studies (e.g., riverine systems) .
Q. How should researchers reconcile discrepancies in reported degradation rates of this compound?
Methodological Answer: Conduct meta-analysis with sensitivity testing:
- Data normalization : Standardize units (e.g., half-life in days at 25°C) and exclude outliers from low-quality studies.
- Covariate analysis : Identify factors causing variability (e.g., organic carbon content in soil, microbial diversity).
- Interlaboratory studies : Collaborate to validate methods under controlled conditions .
Data Contradiction Analysis
Q. Why do studies report conflicting bioaccumulation factors (BAFs) for this compound?
Methodological Answer: Variations arise from differences in:
- Test organisms : Lipid content and metabolic capacity vary between species (e.g., fish vs. invertebrates).
- Exposure duration : Short-term studies may underestimate BAFs due to slow equilibration in lipids.
- Analytical methods : GC-MS may miss polar metabolites, leading to underestimation of total residues .
Literature Synthesis Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
